molecular formula C17H15ClN2O3S B2542914 3-(4-Chloro-2,5-dimethoxyphenyl)-2-methylsulfanylquinazolin-4-one CAS No. 282729-72-0

3-(4-Chloro-2,5-dimethoxyphenyl)-2-methylsulfanylquinazolin-4-one

Cat. No. B2542914
CAS RN: 282729-72-0
M. Wt: 362.83
InChI Key: IFJISKGLOJEMHX-UHFFFAOYSA-N
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Description

3-(4-Chloro-2,5-dimethoxyphenyl)-2-methylsulfanylquinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinazolinone derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Psychedelic Research

DOC belongs to the class of phenethylamines and exhibits psychedelic effects. Researchers have studied its impact on consciousness, perception, and cognition. It is structurally related to other compounds like DOB and DOM, which are also used in this context .

Cardiovascular Safety Assessment

Studies have examined the cardiovascular effects of related compounds like 25I-NBOH and 25C-NBOH. Given DOC’s structural similarity, it’s essential to assess its impact on heart function and blood pressure . Such research informs safety profiles for potential therapeutic use.

properties

IUPAC Name

3-(4-chloro-2,5-dimethoxyphenyl)-2-methylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-22-14-9-13(15(23-2)8-11(14)18)20-16(21)10-6-4-5-7-12(10)19-17(20)24-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJISKGLOJEMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N2C(=O)C3=CC=CC=C3N=C2SC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-2,5-dimethoxyphenyl)-2-methylsulfanylquinazolin-4-one

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